

In-Depth Technical Guide to Carbosulfan-d18: Physicochemical Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbosulfan-d18

Cat. No.: B564637

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbosulfan-d18 is the deuterated analogue of Carbosulfan, a broad-spectrum carbamate insecticide. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Carbosulfan-d18**, detailed experimental protocols for its synthesis and analysis, and an examination of its biological interactions, primarily focusing on its role as an acetylcholinesterase inhibitor. The inclusion of a deuterated internal standard like **Carbosulfan-d18** is crucial for accurate quantification in analytical methodologies, particularly in residue analysis and metabolic studies.

Physical and Chemical Characteristics

Carbosulfan-d18 is a viscous, orange to brown liquid.^[1] While specific melting and boiling points for the deuterated compound are not readily available in the literature, its physical state at room temperature is liquid. It is sparingly soluble in water but miscible with various organic solvents.^[1]

Table 1: Physical and Chemical Properties of Carbosulfan-d18

| Property | Value | Reference |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C ₂₀ H ₁₄ D ₁₈ N ₂ O ₃ S | [2][3] |
| Molecular Weight | 398.66 g/mol | [2][3] |
| Physical State | Pale Yellow Oil / Viscous Liquid | [1][4] |
| Solubility in Water | 0.3 ppm (for Carbosulfan) | [1] |
| Solubility in Organic Solvents | Miscible with chloroform, xylene, hexane, dichloromethane, ethanol, and acetone (for Carbosulfan). | [1][4] |
| Stability | Considered stable under normal conditions. Hydrolyzes in aqueous media, with the rate being pH-dependent (for Carbosulfan). | [1] |
| Reactivity | Incompatible with strong acids, bases, and strong reducing agents (for Carbosulfan). | [1] |
| CAS Number | 1189903-75-0 | [2][5] |

Experimental Protocols

Synthesis of Carbosulfan-d18

The synthesis of **Carbosulfan-d18** can be adapted from the established synthesis of Carbosulfan. The key difference is the use of a deuterated starting material, specifically dibutylamine-d18.

Materials:

- Carbofuran
- Sulfur dichloride

- Triethylamine
- Dibutylamine-d18
- 4-Dimethylaminopyridine (DMAP)
- Organic solvent (e.g., Dichloroethane)

Procedure:

- Dissolve Carbofuran in an organic solvent and add triethylamine as an acid-binding agent.
- Cool the mixture and slowly add sulfur dichloride dropwise while stirring to form a sulfide intermediate.
- To the sulfide solution, add dibutylamine-d18, a catalytic amount of DMAP, and additional triethylamine.
- Allow the reaction to proceed, followed by washing the reaction mixture to neutrality.
- Separate the organic phase and purify by decompression and desolventization to obtain **Carbosulfan-d18**.

Analytical Methodology: Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of Carbosulfan and its metabolites. **Carbosulfan-d18** is an ideal internal standard for this analysis.

Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used for sample preparation.[6]

- Homogenize the sample (e.g., fruit, soil).
- Add an appropriate amount of the **Carbosulfan-d18** internal standard.
- Perform an extraction with acetonitrile.
- Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

- Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup with appropriate sorbents.
- Centrifuge and filter the supernatant for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like ammonium formate, is common.[\[6\]](#)
- Ionization Mode: Positive electrospray ionization (ESI+).
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Carbosulfan and **Carbosulfan-d18**.

Table 2: Example MRM Transitions for Carbosulfan Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|-------------------------|---------------------|-------------------|
| Carbosulfan | 381.2 | 163.1 |
| Carbofuran (metabolite) | 222.1 | 165.1 |
| Carbosulfan-d18 (IS) | 399.3 | 172.1 |

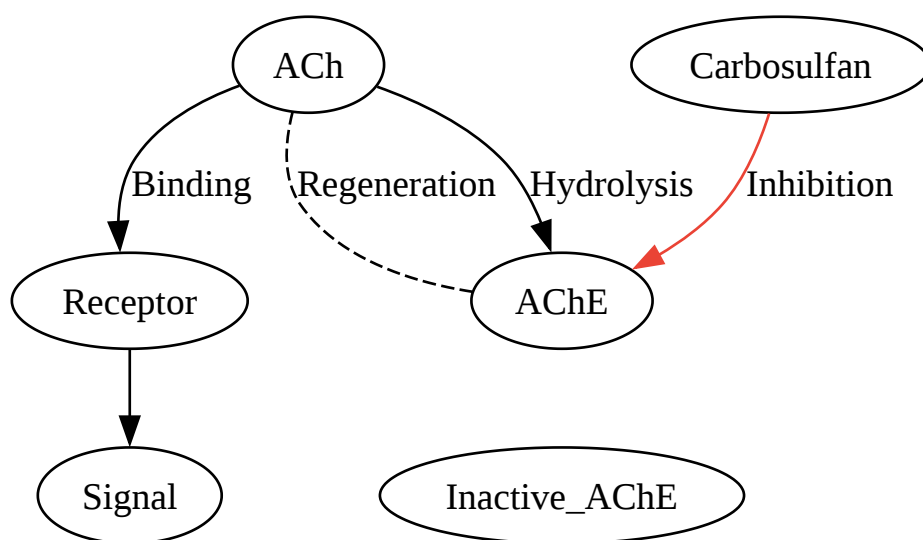
(Note: Exact m/z values may vary slightly depending on the instrument and conditions)

Biological Interactions and Signaling Pathways

Mechanism of Action: Acetylcholinesterase Inhibition

Carbosulfan's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE).[\[7\]](#) AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by carbamates like Carbosulfan is considered pseudo-irreversible.[8] The carbamate group of Carbosulfan binds to the serine residue in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is inactive and unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in paralysis and death of the insect.

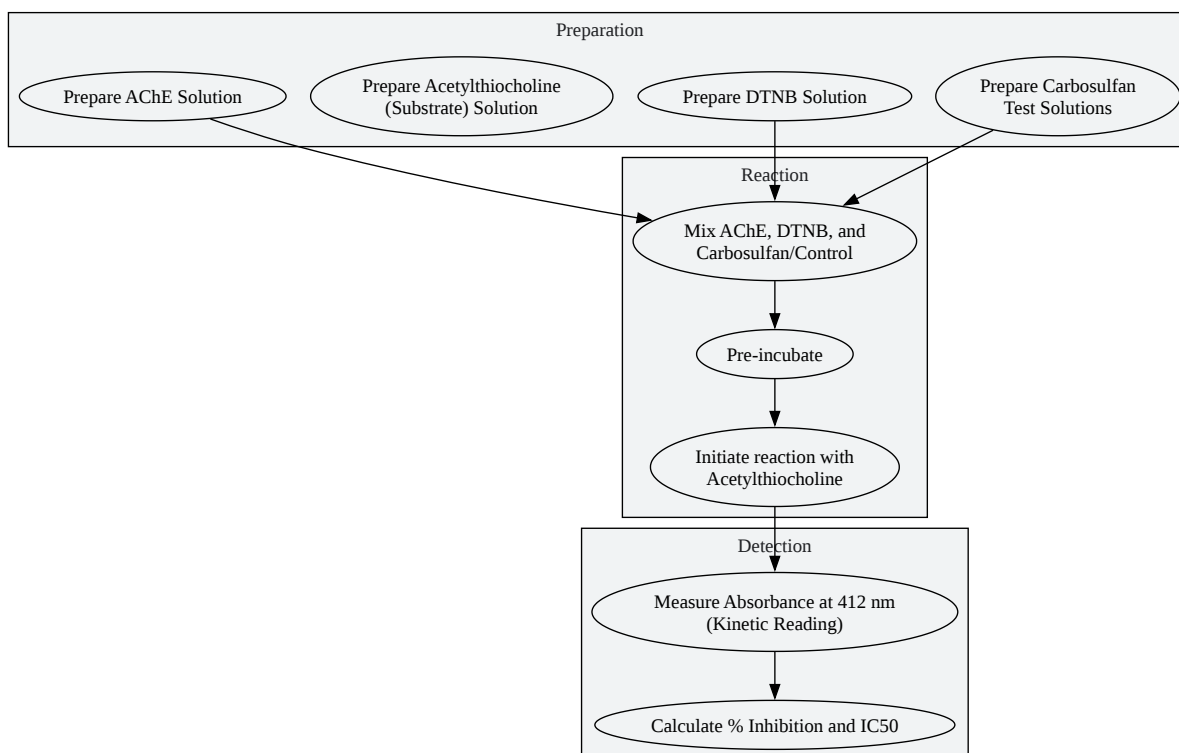


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Experimental Workflow: Acetylcholinesterase Inhibition Assay

An in vitro assay can be performed to determine the inhibitory potential of Carbosulfan on AChE activity. The Ellman's method is a widely used colorimetric assay for this purpose.[9]

Principle: Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.[10] The rate of color formation is proportional to AChE activity. In the presence of an inhibitor like Carbosulfan, the rate of the reaction decreases.



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Conclusion

Carbosulfan-d18 serves as an essential tool for the accurate and reliable quantification of Carbosulfan in various matrices. This technical guide has provided a detailed summary of its physicochemical properties, offering insights into its behavior and stability. The outlined experimental protocols for synthesis and analysis provide a practical framework for researchers. Furthermore, the elucidation of its biological mechanism as an acetylcholinesterase inhibitor, along with a corresponding assay workflow, offers a clear understanding of its toxicological action. This comprehensive information is vital for professionals engaged in pesticide research, environmental monitoring, and the development of safer and more effective crop protection agents.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Carbosulfan-d18: Physicochemical Properties, Synthesis, and Biological Interactions]. BenchChem, [2025].

[Online PDF]. Available at: [<https://www.benchchem.com/product/b564637#physical-and-chemical-characteristics-of-carbosulfan-d18>]

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